3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one
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Overview
Description
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and antihypertensive properties .
Preparation Methods
The synthesis of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves several steps. One common method includes the condensation of 6-methoxy-2-quinolone with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use as an antimalarial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Exhibits different chemical reactivity due to the presence of the N-oxide group.
6-methoxyquinoline: Shares the methoxy group but lacks the ethoxyanilino substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
714228-16-7 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-16-6-4-15(5-7-16)20-12-14-10-13-11-17(23-2)8-9-18(13)21-19(14)22/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
BLIPVHAPKJIOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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